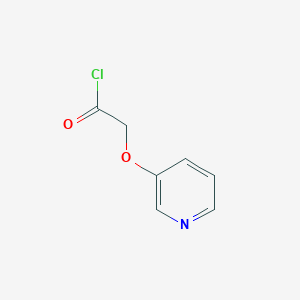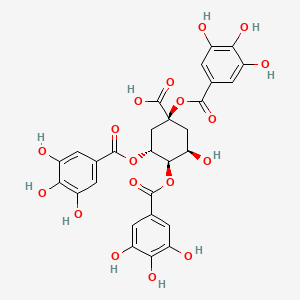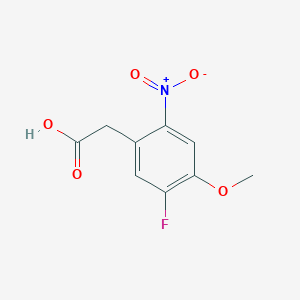
2-(Pyridin-3-yloxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yloxy)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyridine ring substituted at the 3-position with an oxyacetyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetyl chloride typically involves the reaction of 3-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Hydroxypyridine+Acetyl chloride→2-(Pyridin-3-yloxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 2-position of the pyridine ring.
2-(Pyridin-4-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 4-position of the pyridine ring.
2-(Pyridin-3-yloxy)propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-(Pyridin-3-yloxy)acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the oxyacetyl chloride group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
2-pyridin-3-yloxyacetyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2 |
Clé InChI |
KIOQVZMSERCARM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)OCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)






